molecular formula C23H20F3NO6S B11621167 Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(naphthalene-2-sulfonamido)phenyl]-3-oxobutanoate

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(naphthalene-2-sulfonamido)phenyl]-3-oxobutanoate

Cat. No.: B11621167
M. Wt: 495.5 g/mol
InChI Key: LKHDLKHHHHINOD-UHFFFAOYSA-N
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Description

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(naphthalene-2-sulfonamido)phenyl]-3-oxobutanoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, a naphthalene sulfonamide moiety, and a hydroxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(naphthalene-2-sulfonamido)phenyl]-3-oxobutanoate typically involves multi-step organic reactions. The process begins with the preparation of the trifluoromethyl ketone intermediate, followed by the introduction of the naphthalene sulfonamide group through a sulfonation reaction. The final step involves the esterification of the hydroxyphenyl group with propan-2-yl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(naphthalene-2-sulfonamido)phenyl]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the trifluoromethyl group yields a methyl group.

Scientific Research Applications

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(naphthalene-2-sulfonamido)phenyl]-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(naphthalene-2-sulfonamido)phenyl]-3-oxobutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The naphthalene sulfonamide moiety may bind to specific enzymes or receptors, modulating their activity and leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Similar in structure but lacks the naphthalene sulfonamide group.

    4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]diphenol: Contains a trifluoromethyl group but differs in the overall structure.

Uniqueness

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(naphthalene-2-sulfonamido)phenyl]-3-oxobutanoate is unique due to the combination of its trifluoromethyl, naphthalene sulfonamide, and hydroxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H20F3NO6S

Molecular Weight

495.5 g/mol

IUPAC Name

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(naphthalen-2-ylsulfonylamino)phenyl]-3-oxobutanoate

InChI

InChI=1S/C23H20F3NO6S/c1-13(2)33-22(30)20(21(29)23(24,25)26)18-12-16(8-10-19(18)28)27-34(31,32)17-9-7-14-5-3-4-6-15(14)11-17/h3-13,20,27-28H,1-2H3

InChI Key

LKHDLKHHHHINOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)O)C(=O)C(F)(F)F

Origin of Product

United States

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